


# Zirconium Oxide Coatings for Thermal Barrier Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zirconium oxide** (ZrO<sub>2</sub>), particularly in its yttria-stabilized form (YSZ), is a cornerstone material for thermal barrier coatings (TBCs) used in high-temperature environments such as gas turbines and aerospace engines.[1] These advanced ceramic coatings are applied to metallic surfaces to provide thermal insulation, thereby protecting the underlying components from extreme heat.[1] The low thermal conductivity of YSZ allows for higher operating temperatures, which in turn improves engine efficiency and extends the service life of critical parts.[2][3]

This document provides detailed application notes and experimental protocols for the deposition and characterization of **zirconium oxide**-based thermal barrier coatings.

## Data Presentation: Properties of Zirconium Oxide TBCs

The selection of a TBC material is dictated by its thermophysical and mechanical properties. Yttria-stabilized zirconia is the most common choice due to its favorable combination of low thermal conductivity, high coefficient of thermal expansion (CTE), and high fracture toughness. [4] Advanced formulations, including doping with other rare-earth oxides, are being explored to further enhance these properties.[5]



| Property                               | 7-8 wt% Yttria-<br>Stabilized Zirconia<br>(YSZ) | Lanthanum<br>Zirconate<br>(La <sub>2</sub> Zr <sub>2</sub> O <sub>7</sub> ) | Gd <sub>2</sub> Zr <sub>2</sub> O <sub>7</sub> -doped<br>YSZ    |
|----------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------|
| Thermal Conductivity                   | 0.8 - 2.2 W/m·K[6][7]<br>[8]                    | ~1.6 W/m·K (bulk),<br>0.7-0.8 W/m·K<br>(coating)[8]                         | Lower than YSZ[5]                                               |
| Maximum Operating Temperature          | ~1200 °C[3][9]                                  | >1200 °C[10]                                                                | Higher than YSZ                                                 |
| Coating Thickness                      | 100 - 400 μm[5]                                 | Variable, application-<br>dependent                                         | Variable, application-<br>dependent                             |
| Coefficient of Thermal Expansion (CTE) | ~10-11 x 10 <sup>-6</sup> K <sup>-1</sup> [8]   | ~9 x 10 <sup>-6</sup> K <sup>-1</sup> [8]                                   | Optimized for substrate matching                                |
| Fracture Toughness                     | High                                            | Lower than YSZ[8]                                                           | Improved over<br>La <sub>2</sub> Zr <sub>2</sub> O <sub>7</sub> |
| Bond Strength                          | > 6,000 PSI[2]                                  | Dependent on bond coat and deposition                                       | Dependent on bond coat and deposition                           |

## Experimental Protocols Deposition of Zirconium Oxide TBCs

The two most prevalent industrial methods for depositing YSZ TBCs are Atmospheric Plasma Spraying (APS) and Electron Beam-Physical Vapor Deposition (EB-PVD).

APS is a versatile and cost-effective method that produces a lamellar coating structure with inherent porosity, which contributes to its low thermal conductivity.[11]

#### Protocol:

- Substrate Preparation:
  - Grit blast the substrate (e.g., Inconel superalloy) with alumina grit to achieve a surface roughness (Ra) suitable for adhesion.



- Clean the substrate ultrasonically in acetone and then ethanol to remove any contaminants.
- Bond Coat Deposition:
  - Apply a NiCrAlY bond coat (typically 100-150 μm thick) using APS.[4] This layer enhances adhesion and provides oxidation resistance.
- Top Coat (YSZ) Deposition:
  - Use a commercial APS system with a plasma torch.
  - Feed YSZ powder (e.g., 7-8 wt% Y<sub>2</sub>O<sub>3</sub>, particle size 40-70 μm) into the plasma jet.[12]
  - Typical APS Parameters:
    - Plasma Gas (Ar/H<sub>2</sub>): Flow rates to achieve a plasma temperature of ~10,000-15,000 °C.
       [13]
    - Carrier Gas (Ar): To transport the powder to the plasma jet.
    - Spray Distance: 80-120 mm.
    - Substrate Temperature: Pre-heated to 200-400 °C.
  - Deposit the YSZ top coat to the desired thickness (e.g., 250-300 μm).
- Cooling:
  - Allow the coated component to cool to room temperature in a controlled manner to minimize thermal stress.

EB-PVD produces a columnar microstructure that provides excellent strain tolerance and resistance to thermal shock.[1]

#### Protocol:

Substrate Preparation:



- Prepare the substrate as described in the APS protocol (Section 1.1, Step 1).
- Bond Coat Application:
  - A bond coat (e.g., NiCoCrAlY) is typically applied prior to EB-PVD of the top coat.
- EB-PVD Process:
  - Place the substrate in a vacuum chamber.
  - Evacuate the chamber to a high vacuum (e.g., 10<sup>-4</sup> to 10<sup>-6</sup> Torr).
  - An electron beam is directed onto a YSZ ingot, causing it to evaporate.
  - The vaporized YSZ deposits onto the rotating and preheated substrate.
  - Typical EB-PVD Parameters:
    - Substrate Temperature: 900-1100 °C.
    - Deposition Rate: 5-20 μm/min.
    - Chamber Pressure: High vacuum.
  - Continue deposition until the desired coating thickness is achieved (e.g., 100-200 μm).[14]
- Post-Treatment:
  - The coated component is cooled under vacuum.

### **Characterization of Zirconium Oxide TBCs**

SEM is used to visualize the cross-sectional microstructure of the TBC, including the thickness of the layers, porosity, and the interface between the top coat, bond coat, and substrate.[13]

#### Protocol:

Sample Preparation:



- Cut a cross-section of the coated component using a precision diamond saw.
- Mount the sample in an epoxy resin.
- Grind and polish the cross-section to a mirror finish using successively finer abrasive papers and diamond suspensions.
- SEM Imaging:
  - Coat the sample with a thin conductive layer (e.g., gold or carbon) to prevent charging.
  - Place the sample in the SEM chamber.
  - Acquire secondary electron (SE) and backscattered electron (BSE) images at various magnifications to observe the coating morphology, thickness of the thermally grown oxide (TGO) layer, and any cracks or defects.
  - Energy-dispersive X-ray spectroscopy (EDS) can be used for elemental analysis of the different layers.[10]

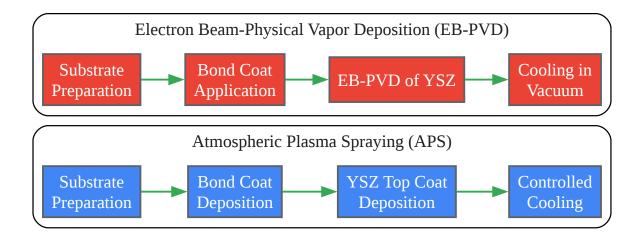
XRD is employed to identify the crystalline phases present in the YSZ coating. The presence of the desired tetragonal (t') phase is crucial for the coating's performance, while the monoclinic (m) phase is generally undesirable.[13][15]

#### Protocol:

- Sample Preparation:
  - A flat section of the coated component is used for analysis.
- XRD Measurement:
  - Place the sample in the XRD instrument.
  - Perform a 2θ scan over a relevant angular range (e.g., 20-80 degrees) using Cu Kα radiation.
- Data Analysis:

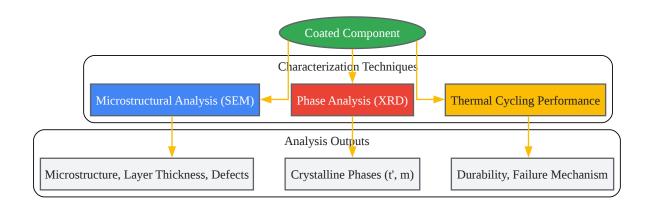


- Identify the diffraction peaks corresponding to the different phases of zirconia (tetragonal, cubic, monoclinic) by comparing the experimental pattern with standard diffraction data.
- The relative amounts of each phase can be quantified from the peak intensities.


Thermal cycling tests are conducted to evaluate the durability and failure mechanisms of the TBC under simulated operating conditions.[16]

#### Protocol:

- Test Setup:
  - Use a high-temperature furnace or a burner rig capable of rapid heating and cooling.
- Thermal Cycle:
  - Heat the coated sample to a high temperature (e.g., 1100-1150 °C) and hold for a specified duration (e.g., 1 hour).
  - Rapidly cool the sample to a lower temperature (e.g., 100-200 °C) using forced air or other cooling methods.
- Failure Criterion:
  - Repeat the thermal cycles until a predefined failure criterion is met, such as a certain percentage of the coating spalling off.
- Analysis:
  - Periodically inspect the samples visually and with SEM to monitor crack initiation and propagation.
  - The number of cycles to failure is a key performance metric.


## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for TBC Deposition.



#### Click to download full resolution via product page

Caption: TBC Characterization Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Coatings for high temperature applications::electron beam physical vapour deposition [phase-trans.msm.cam.ac.uk]
- 2. adiabatics.com [adiabatics.com]
- 3. Yttria stabilized zirconia YSZ powder advantage for TBC coating Yttria stabilized zirconia YSZ powder advantage for TBC coating | zirconium corundum, ceramic sand, zircon sand supplier- HAIXU [zirconiumsand.com]
- 4. idc-online.com [idc-online.com]
- 5. Composite ceramics thermal barrier coatings of yttria stabilized zirconia for aero-engines [jmst.org]
- 6. mdpi.com [mdpi.com]
- 7. coatingsolutions.saint-gobain.com [coatingsolutions.saint-gobain.com]
- 8. Microstructure and thermal properties of plasma-sprayed ceramic thermal barrier coatings [eai.enea.it]
- 9. Thermal barrier coating Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Thermal barrier coatings of YSZ developed by plasma sprayed technique and its effective use in orthopedic and dental application PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delamination toughness of electron beam physical vapor deposition (EB-PVD) Y2O3—
   ZrO2 thermal barrier coatings by the pushout method: Effect of thermal cycling temperature |
   Journal of Materials Research | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. newayaerotech.com [newayaerotech.com]
- To cite this document: BenchChem. [Zirconium Oxide Coatings for Thermal Barrier Applications: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588207#zirconium-oxide-coatings-for-thermal-barrier-applications]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com